Isomer-Specific Receptor Pharmacology: Divergent V1a Antagonist Activity of L-2Nal vs. L-1Nal in Arginine Vasopressin Analogs
Direct head-to-head comparison within the same peptide scaffold reveals that the 2-naphthylalanine (2Nal) isomer imparts a unique pharmacological profile distinct from its 1-naphthylalanine (1Nal) counterpart. Substitution at position 3 of arginine vasopressin (AVP) with L-2Nal yielded [(L-2-Nal)³,(D-Arg)⁸]VP, a potent V1a antagonist devoid of antiuterotonic activity. In contrast, the analogous substitution with L-1Nal, producing [Mpa¹,(L-1-Nal)³,(D-Arg)⁸]VP, resulted in a highly selective V2 receptor agonist [1]. This binary switch in receptor function and selectivity is solely attributable to the isomeric form of the naphthylalanine residue.
| Evidence Dimension | In vitro functional activity at vasopressin receptor subtypes |
|---|---|
| Target Compound Data | Peptide [(L-2-Nal)³,(D-Arg)⁸]VP is a potent V1a antagonist with no antiuterotonic activity. |
| Comparator Or Baseline | Peptide [Mpa¹,(L-1-Nal)³,(D-Arg)⁸]VP is a highly selective V2 agonist. |
| Quantified Difference | Complete functional switch from V1a antagonism (target) to V2 agonism (comparator). |
| Conditions | In vitro bioassays for pressor (V1a), antidiuretic (V2), and uterotonic (OT) activities in standard isolated tissue preparations (e.g., rat uterus). |
Why This Matters
This evidence demonstrates that 1-Nal and 2-Nal are not functionally interchangeable; their distinct spatial presentation to the receptor binding pocket leads to opposite pharmacological outcomes, making the correct isomeric selection (2-Nal) critical for designing V1a antagonists.
- [1] Lammek, B., Czaja, M., Derdowska, I., Rekowski, P., Trzeciak, H. I., Sikora, P., Szkudliński, W., Stojko, R., & Kupryszewski, G. (1997). Influence of L-naphthylalanine in position 3 of AVP and its analogues on their pharmacological properties. Chemical Biology & Drug Design, 49(3), 261-272. https://doi.org/10.1111/j.1399-3011.1997.tb00883.x View Source
